Dipotassium dihydrogen ((butylimino)bis(methylene))bisphosphonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

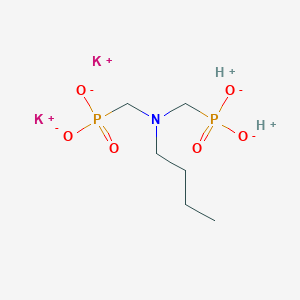

Dipotassium dihydrogen ((butylimino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C6H17NO6P2K2 and a molecular weight of 337.33 g/mol. This compound is known for its unique structure, which includes two phosphonate groups attached to a butylamino backbone. It is primarily used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipotassium dihydrogen ((butylimino)bis(methylene))bisphosphonate typically involves the reaction of butylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{Butylamine} + \text{Formaldehyde} + \text{Phosphorous Acid} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Dipotassium dihydrogen ((butylimino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced using suitable reducing agents.

Substitution: The phosphonate groups can participate in substitution reactions with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or alcohols can react with the phosphonate groups under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce various phosphonate derivatives .

Scientific Research Applications

Dipotassium dihydrogen ((butylimino)bis(methylene))bisphosphonate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition studies.

Medicine: Explored for its potential therapeutic applications, including as a bone resorption inhibitor.

Industry: Utilized in the development of specialized materials and as a component in certain industrial processes.

Mechanism of Action

The mechanism of action of dipotassium dihydrogen ((butylimino)bis(methylene))bisphosphonate involves its interaction with specific molecular targets. In biological systems, it is known to inhibit enzymes involved in bone resorption by binding to hydroxyapatite in bone tissue. This binding prevents the activity of osteoclasts, thereby reducing bone resorption and promoting bone density .

Comparison with Similar Compounds

Similar Compounds

Alendronate: Another bisphosphonate used in the treatment of osteoporosis.

Ibandronate: Similar in structure and function, used for bone density maintenance.

Zoledronic Acid: A potent bisphosphonate with applications in treating bone diseases.

Uniqueness

Dipotassium dihydrogen ((butylimino)bis(methylene))bisphosphonate is unique due to its specific butylamino backbone, which imparts distinct chemical properties and reactivity compared to other bisphosphonates. This uniqueness makes it valuable in specialized research applications .

Biological Activity

Dipotassium dihydrogen ((butylimino)bis(methylene))bisphosphonate (DBB) is a compound belonging to the class of bisphosphonates, which are widely recognized for their ability to inhibit bone resorption. This article delves into the biological activity of DBB, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

DBB features a unique chemical structure characterized by two phosphonate groups that confer its biological activity. The mechanism of action primarily involves the inhibition of osteoclast-mediated bone resorption, a process critical in maintaining bone health. Bisphosphonates like DBB act by binding to hydroxyapatite in bone, leading to the inhibition of farnesyl pyrophosphate synthase (FPPS), an enzyme crucial for osteoclast function. This inhibition ultimately reduces osteoclast survival and activity, contributing to decreased bone turnover and increased bone density .

In Vitro Studies

In vitro studies have demonstrated that DBB exhibits significant anti-resorptive properties. For instance, it has been shown to reduce osteoclast formation and activity in cultured bone cells. The compound's effectiveness is attributed to its ability to induce apoptosis in osteoclasts while promoting the proliferation of osteoblasts, the cells responsible for bone formation .

In Vivo Studies

In vivo studies using animal models have further elucidated the biological effects of DBB. Research indicates that administration of DBB leads to:

- Increased Bone Mineral Density (BMD) : Animal models treated with DBB showed a marked increase in BMD compared to control groups.

- Reduction in Fracture Incidence : Long-term administration resulted in fewer fractures in treated animals, highlighting its potential as a therapeutic agent for osteoporosis .

Case Studies

Several case studies have documented the clinical implications of bisphosphonate therapy, including DBB:

- Case Study on Osteoporosis Management : A study reported that patients receiving bisphosphonate therapy experienced significant improvements in BMD and reductions in fracture rates over a two-year period. The results supported the efficacy of bisphosphonates like DBB in managing osteoporosis .

- Adverse Effects : Another case highlighted severe hypophosphatemia following oral bisphosphonate therapy. Although this was not directly linked to DBB, it underscores the importance of monitoring phosphate levels during treatment with bisphosphonates due to potential metabolic disturbances .

Comparative Analysis of Bisphosphonates

| Compound Name | Mechanism of Action | Clinical Use | Notable Side Effects |

|---|---|---|---|

| Alendronate | Inhibits FPPS | Osteoporosis | Hypophosphatemia, gastrointestinal issues |

| Risedronate | Similar to alendronate | Osteoporosis | Osteonecrosis of the jaw |

| This compound | Inhibits osteoclast activity | Potentially osteoporosis | Not fully characterized |

Properties

CAS No. |

94277-98-2 |

|---|---|

Molecular Formula |

C6H15K2NO6P2 |

Molecular Weight |

337.33 g/mol |

IUPAC Name |

dipotassium;N,N-bis(phosphonatomethyl)butan-1-amine;hydron |

InChI |

InChI=1S/C6H17NO6P2.2K/c1-2-3-4-7(5-14(8,9)10)6-15(11,12)13;;/h2-6H2,1H3,(H2,8,9,10)(H2,11,12,13);;/q;2*+1/p-2 |

InChI Key |

INBSPTQLBUWKTK-UHFFFAOYSA-L |

Canonical SMILES |

[H+].[H+].CCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[K+].[K+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.